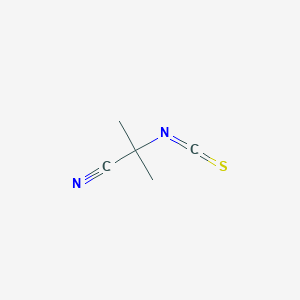

2-异硫氰酸-2-甲基丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isothiocyanato-2-methylpropanenitrile is a chemical compound with the molecular formula C5H6N2S . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Isothiocyanates, such as 2-Isothiocyanato-2-methylpropanenitrile, are typically synthesized using amines and highly toxic reagents such as thiophosgene . A more sustainable method has been developed which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions .Molecular Structure Analysis

The molecular structure of 2-Isothiocyanato-2-methylpropanenitrile is represented by the formula C5H6N2S . The IUPAC Standard InChIKey for this compound is ZFWFRTVIIMTOLY-UHFFFAOYSA-N .科学研究应用

化学和物理性质分析

- 2,2'-偶氮二(2-甲基丙腈)(AIBN)良好的化学和物理性质使其成为研究药物化合物自由基介导降解最广泛使用的化合物之一。AIBN分解过程中形成的稳定产物N-(1-氰基-1-甲基乙基)-2-甲基丙酰胺很容易检测到,并作为标记物来确认AIBN的有效性和监测自由基物种的动力学形成(Wells-Knecht & Dunn, 2019)。

生物合成和蝴蝶/飞蛾研究

- 研究表明,2-甲基丙腈被整合到蝴蝶和飞蛾中的氰糖苷、亚麻仁苷和洛塔拉林中。这表明腈类可能是鳞翅目昆虫从缬氨酸和异亮氨酸中生物合成这些糖苷的可能的中间体(Davis & Nahrstedt, 1987)。

离子结构和碎片研究

- 一项关于离子化2-甲基丙腈的研究揭示了分子离子中的剧烈重排,导致形成两个稳定的结构不同的[C4H6N]+离子。这些离子通过不同的途径形成,通过比较该化合物及其类似物的亚稳离子谱、碰撞激活谱和电荷剥离谱来建立(Sarneel et al., 1982)。

聚合和化学合成

- 已经表征了使用2-异硫氰酸根-2-苯基丙烷/Cum-NCS和TiCl4组合在阳离子聚合中合成含有假卤化物基团的聚合物的模型反应。这项研究涉及分析在类似条件下合成的低聚异丁烯,并采用色谱技术和质谱法(Buchmann et al., 2000)。

植物生化和氰糖苷合成

- 在植物中,特别是在白三叶草中,微粒体级分可以在NADPH存在下从各种前体合成氰糖苷的前体2-羟基-2-甲基丙腈。这个过程涉及将l-缬氨酸和2-甲基丙腈转化为2-羟基-2-甲基丙腈,可检测为氰化物和丙酮(Collinge & Hughes, 1982)。

药理合成和评价

- 已经研究了涉及4-异硫氰酸根-4-甲基戊-2-酮和3-异硫氰酸根丁醛与各种化合物缩合反应的潜在抗炎和镇痛活性。一些使用这些反应合成的这些化合物显示出中等到良好的镇痛活性(Sondhi et al., 2008)。

环境和大气研究

- 对包括2-甲基丙烷+乙腈和2-甲基丙烯+乙腈在内的二元系统的汽液平衡的研究提供了对大气和环境过程的见解(Uusi-Kyyny & Liukkonen, 2000)。

作用机制

Target of Action

Isothiocyanates, a class of compounds to which 2-isothiocyanato-2-methylpropanenitrile belongs, are known to interact with a variety of biological targets .

Mode of Action

Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates, secondary metabolites found in plants from the Brassicaceae family . They have been shown to exhibit diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties

Biochemical Pathways

Isothiocyanates are known to affect multiple biochemical pathways. They can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis

Result of Action

Isothiocyanates in general have been shown to exhibit anticarcinogenic, anti-inflammatory, and antioxidative effects . They can induce cell cycle arrest and apoptosis, suggesting that they may have potential therapeutic applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the synthesis of isothiocyanates can be influenced by the presence of sulfur and catalytic amounts of amine bases . The reaction conditions, such as temperature and solvent, can also affect the yield and selectivity of the reaction

属性

IUPAC Name |

2-isothiocyanato-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDHPRNEKKOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanato-2-methylpropanenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)